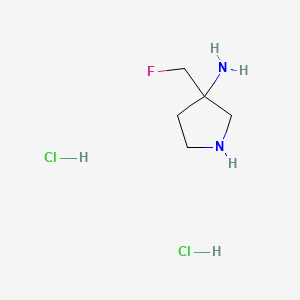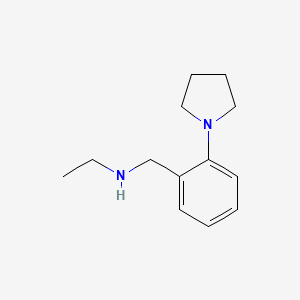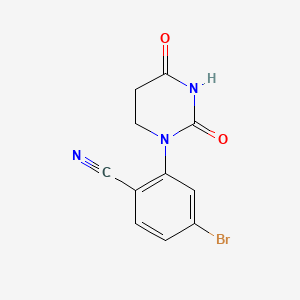
4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile is an organic compound with a complex structure that includes a bromine atom, a diazinane ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile typically involves multiple steps. One common method starts with the bromination of benzonitrile to form 4-bromobenzonitrile. This intermediate is then reacted with a diazinane derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile may involve large-scale bromination and subsequent reactions in continuous flow reactors. This method ensures higher yields and better control over reaction parameters, making it more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile involves its interaction with specific molecular targets. The bromine atom and diazinane ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromobenzonitrile: A simpler compound with similar bromine and nitrile functionalities.
2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid: Shares the diazinane ring but differs in other functional groups.
Uniqueness
4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile is unique due to its combination of bromine, diazinane, and benzonitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H8BrN3O2 |
|---|---|
Molecular Weight |
294.10 g/mol |
IUPAC Name |
4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile |
InChI |
InChI=1S/C11H8BrN3O2/c12-8-2-1-7(6-13)9(5-8)15-4-3-10(16)14-11(15)17/h1-2,5H,3-4H2,(H,14,16,17) |
InChI Key |
IHQLOIJRCVXUFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


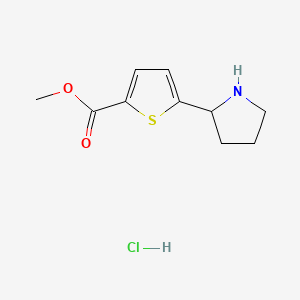
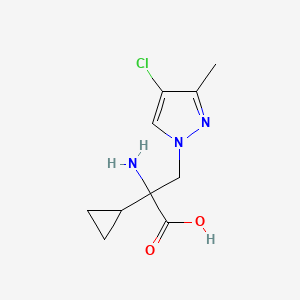
![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B13487878.png)
![9-butyl-10-[(1E,3E,5E)-5-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)penta-1,3-dienyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate](/img/structure/B13487886.png)
![3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13487891.png)


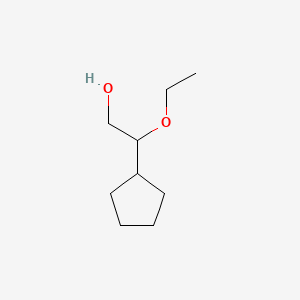
![rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride](/img/structure/B13487920.png)
![[(3-Isocyanopropoxy)methyl]cyclopropane](/img/structure/B13487921.png)
![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanoic acid](/img/structure/B13487931.png)

